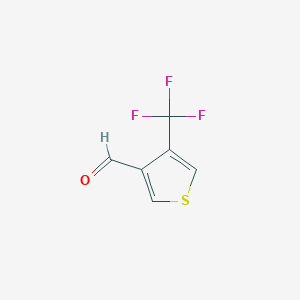

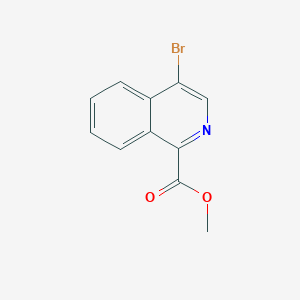

![molecular formula C8H13NO3 B1530753 1,9-Dioxa-3-azaspiro[5.5]undecan-2-one CAS No. 1781131-51-8](/img/structure/B1530753.png)

1,9-Dioxa-3-azaspiro[5.5]undecan-2-one

Overview

Description

1,9-Dioxa-3-azaspiro[55]undecan-2-one is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system

Mechanism of Action

Target of Action

A structurally similar compound, 1,4,9-triazaspiro[55]undecan-2-one, has been reported to target METTL3, a key player in a variety of diseases including several types of cancer, type 2 diabetes, and viral infections .

Mode of Action

The exact mode of action of 1,9-Dioxa-3-azaspiro[5It’s known that spiro compounds with saturated six-membered rings exhibit intriguing conformational and configurational aspects . The flipping of the six-membered rings transforms one enantiomer into another, this conformational equilibrium being an enantiomeric inversion .

Biochemical Pathways

The specific biochemical pathways affected by 1,9-Dioxa-3-azaspiro[5The mettl3/mettl14 protein complex, which is targeted by the structurally similar compound 1,4,9-triazaspiro[55]undecan-2-one, is part of the m6A regulation machinery, suggesting potential involvement in RNA modification pathways .

Pharmacokinetics

The pharmacokinetic properties of 1,9-Dioxa-3-azaspiro[5The structurally similar compound 1,4,9-triazaspiro[55]undecan-2-one has been reported to have favorable ADME properties .

Result of Action

The molecular and cellular effects of 1,9-Dioxa-3-azaspiro[5It’s known that the structurally similar compound 1,4,9-triazaspiro[55]undecan-2-one is able to reduce the m6A/A level of polyadenylated RNA in certain cell lines .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1,9-Dioxa-3-azaspiro[5It’s known that the structurally similar compound 1,4,9-triazaspiro[55]undecan-2-one had mediocre stability toward enzymatic degradation with half-lives lower than 12 min upon incubation with rat liver microsomes .

Biochemical Analysis

Cellular Effects

Similar compounds have shown to reduce the m6A/A level of polyadenylated RNA in MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer) cell lines . This suggests that 1,9-Dioxa-3-azaspiro[5.5]undecan-2-one could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Based on the behavior of similar compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,9-Dioxa-3-azaspiro[5.5]undecan-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a diol with an amine in the presence of a suitable catalyst can lead to the formation of the spirocyclic structure. The reaction typically requires:

Catalysts: Acidic or basic catalysts to facilitate the cyclization.

Solvents: Polar solvents such as ethanol or methanol to dissolve the reactants.

Temperature: Moderate temperatures (50-100°C) to promote the reaction without decomposing the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,9-Dioxa-3-azaspiro[5.5]undecan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced spirocyclic compounds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base to neutralize the by-products.

Major Products

The major products formed from these reactions include various substituted spirocyclic compounds, which can be further functionalized for specific applications.

Scientific Research Applications

1,9-Dioxa-3-azaspiro[5.5]undecan-2-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create complex molecules with potential pharmaceutical activity.

Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.

Medicine: Explored for its use in drug development, particularly in the design of spirocyclic drugs that can interact with biological targets.

Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Comparison with Similar Compounds

1,9-Dioxa-3-azaspiro[5.5]undecan-2-one can be compared with other spirocyclic compounds such as:

1,4,9-Triazaspiro[5.5]undecan-2-one: Similar in structure but contains an additional nitrogen atom, which may alter its chemical reactivity and biological activity.

Spiro[5.5]undecane derivatives: These compounds have different substituents on the spirocyclic framework, leading to variations in their physical and chemical properties.

The uniqueness of 1,9-Dioxa-3-azaspiro[5

Properties

IUPAC Name |

1,9-dioxa-3-azaspiro[5.5]undecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c10-7-9-4-1-8(12-7)2-5-11-6-3-8/h1-6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHOLNCFCSNCLIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)OC12CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrazine-3-carboxylic acid](/img/structure/B1530670.png)

![5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1530680.png)

![tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1530685.png)

![3-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1530688.png)

![(1R)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1530690.png)

![Isoxazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B1530693.png)